molecular formula C23H24N4O4S B2797413 5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941002-58-0

5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2797413
CAS No.: 941002-58-0
M. Wt: 452.53
InChI Key: NTJGSZLRRNWDLN-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

The compound 5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound features a complex arrangement that includes an oxazole ring and a piperidine moiety. The presence of methoxy and sulfonyl groups contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing oxazole and piperidine moieties showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µg/mL)
ASalmonella typhi1510
BBacillus subtilis188
CEscherichia coli1220

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that similar compounds can inhibit the growth of various cancer cell lines, such as HT-29 colon carcinoma and MCF7 breast carcinoma cells. The mechanism involves disruption of the cell cycle and induction of apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-295Cell cycle arrest in G2/M phase
MCF77Induction of apoptosis
M216Inhibition of microtubule assembly

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. It has been tested against various enzymes, including acetylcholinesterase and urease, demonstrating strong inhibitory activity. For example, certain derivatives exhibited IC50 values in the low micromolar range for urease inhibition .

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseD2.14
UreaseE0.63

Case Studies

A series of case studies have highlighted the effectiveness of compounds with similar structures in treating infections and cancer. One study reported the use of a related oxazole derivative in a clinical setting where it significantly reduced bacterial load in infected patients . Another study focused on the anticancer properties where the compound was part of a combination therapy that improved patient outcomes in resistant cancer types .

Properties

IUPAC Name

5-(4-methoxyanilino)-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-16-4-3-13-27(15-16)32(28,29)20-11-5-17(6-12-20)22-26-21(14-24)23(31-22)25-18-7-9-19(30-2)10-8-18/h5-12,16,25H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJGSZLRRNWDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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